molecular formula C15H20N2O5S B14572262 N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine CAS No. 61299-03-4

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine

Cat. No.: B14572262
CAS No.: 61299-03-4
M. Wt: 340.4 g/mol
InChI Key: XIGOAXLTIXDDOX-ZDUSSCGKSA-N
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Description

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a phenylethenesulfonyl group attached to the carbamoyl moiety, which is further linked to the amino acid L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine typically involves the reaction of L-leucine with a phenylethenesulfonyl chloride derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Carbamoylphenylalanine: Similar structure with a phenylalanine backbone instead of leucine.

    N-Carbamoyl-Alanine: Contains an alanine backbone.

    N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine: Similar structure with a phenylalanine backbone.

Uniqueness

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine is unique due to its specific combination of the phenylethenesulfonyl group and the L-leucine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

61299-03-4

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

(2S)-4-methyl-2-(2-phenylethenylsulfonylcarbamoylamino)pentanoic acid

InChI

InChI=1S/C15H20N2O5S/c1-11(2)10-13(14(18)19)16-15(20)17-23(21,22)9-8-12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3,(H,18,19)(H2,16,17,20)/t13-/m0/s1

InChI Key

XIGOAXLTIXDDOX-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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